N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a pyrrolidine ring, a benzamide group, and a sulfonyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via Friedel-Crafts alkylation.
Formation of the Benzamide Group: The benzamide group is synthesized through an amide coupling reaction, often using reagents like carbodiimides.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(5-oxo-1-(p-methylphenyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Conclusion
This compound is a compound of significant interest in various scientific fields Its complex structure and versatile reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-4-8-19(9-5-16)25-15-18(14-21(25)26)23-22(27)17-6-10-20(11-7-17)30(28,29)24-12-2-3-13-24/h4-11,18H,2-3,12-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWDPGDJZYWTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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